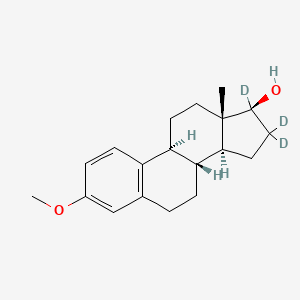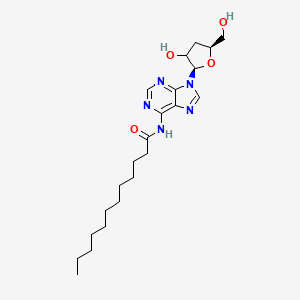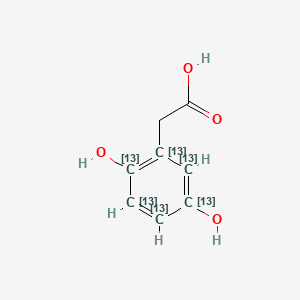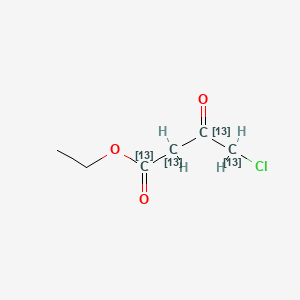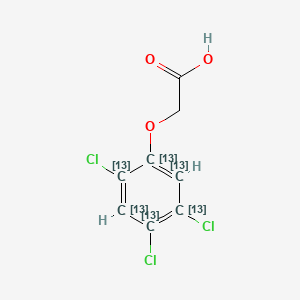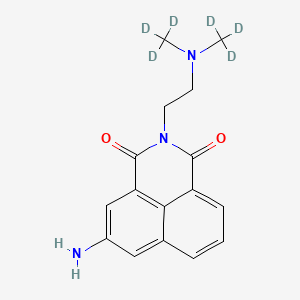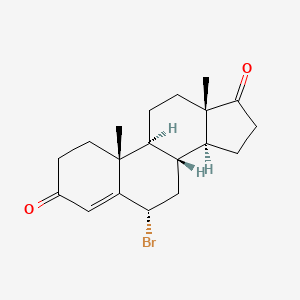
6alpha-Bromo androstenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha-Bromo androstenedione, also known as (6alpha)-6-Bromoandrost-4-ene-3,17-dione, is a nonsteroidal, non-aromatizable, competitive inhibitor of aromatase. This compound binds to the active site of the enzyme aromatase, blocking the conversion of testosterone to estradiol. It has been shown to inhibit aromatase activity in vitro at an IC50 of about 5 nM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromo androstenedione typically involves the bromination of androstenedione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6alpha position. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent such as chloroform. The reaction temperature is maintained at a low level to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of biotransformation processes. For instance, phytosterols can be converted into androstenedione using microbial species such as Mycolicibacterium sp. and Mycolicibacterium neoaurum. These microorganisms are genetically modified to enhance the yield of androstenedione, which can then be brominated to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6alpha-Bromo androstenedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom at the 6alpha position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6alpha-Bromoandrostenedione derivatives with additional oxygen-containing functional groups, while reduction may produce 6alpha-Bromoandrostanediol .
Wissenschaftliche Forschungsanwendungen
6alpha-Bromo androstenedione has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal aromatase inhibitors.
Biology: The compound is used to investigate the role of aromatase in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of estrogen-dependent diseases such as breast cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research.
Wirkmechanismus
6alpha-Bromo androstenedione exerts its effects by competitively inhibiting the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By binding to the active site of aromatase, this compound prevents this conversion, leading to a decrease in estrogen levels. This mechanism is particularly useful in the treatment of estrogen-dependent conditions .
Vergleich Mit ähnlichen Verbindungen
Androstenedione: A natural steroid hormone that serves as a precursor to testosterone and estrone.
6alpha-Fluoro androstenedione: Similar to 6alpha-Bromo androstenedione but with a fluorine atom at the 6alpha position.
6alpha-Chloro androstenedione: Similar to this compound but with a chlorine atom at the 6alpha position.
Comparison: this compound is unique due to its high affinity for aromatase and its non-aromatizable nature. Compared to its fluorine and chlorine analogs, the bromine derivative exhibits distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQRBIGKRAICT-BMSLSITRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707259 |
Source


|
| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61145-67-3 |
Source


|
| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
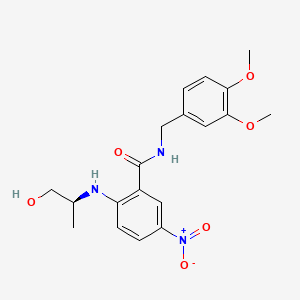
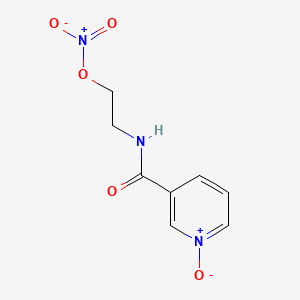
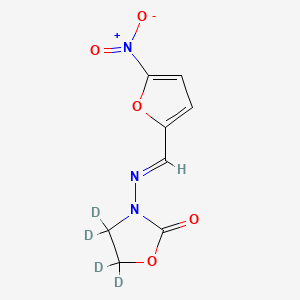
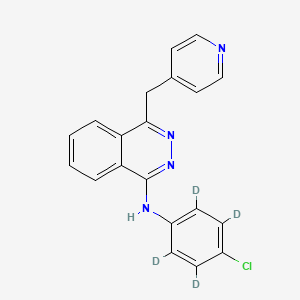
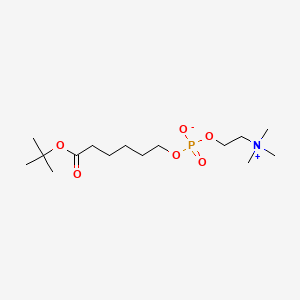
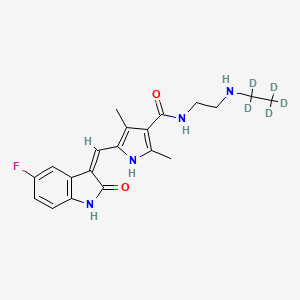

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
